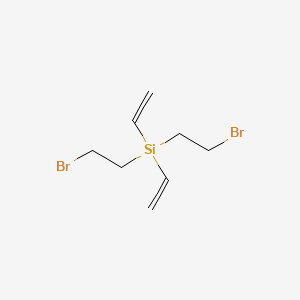
Bis(2-bromoethyl)(diethenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromoethyl)(diethenyl)silane is an organosilicon compound with the molecular formula C8H14Br2Si It is characterized by the presence of two bromoethyl groups and two ethenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl)(diethenyl)silane typically involves the reaction of diethenylsilane with 2-bromoethyl bromide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{Diethenylsilane} + 2 \text{Bromoethyl bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromoethyl)(diethenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be replaced by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The ethenyl groups can participate in addition reactions with electrophiles, resulting in the formation of substituted silanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Electrophiles such as halogens, acids, and hydrogen can be used. The reactions may require catalysts such as palladium or platinum.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted silanes, while addition reactions with hydrogen can produce fully saturated silanes.
Scientific Research Applications
Bis(2-bromoethyl)(diethenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds
Biology: The compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its ability to form stable bonds with biological molecules can be advantageous.
Industry: It is used in the production of specialty polymers and coatings, where its reactivity and stability are valuable properties.
Mechanism of Action
The mechanism by which bis(2-bromoethyl)(diethenyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The bromoethyl groups can participate in nucleophilic substitution reactions, while the ethenyl groups can undergo addition reactions. These interactions can lead to the formation of stable bonds with various substrates, enabling the compound to modify surfaces or form new materials.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)(diethenyl)silane: Similar in structure but with chlorine atoms instead of bromine. It has different reactivity and applications.
Bis(2-bromoethyl)(dimethyl)silane: Contains methyl groups instead of ethenyl groups, leading to different chemical properties and uses.
Diethenyl(dimethyl)silane:
Uniqueness
Bis(2-bromoethyl)(diethenyl)silane is unique due to the presence of both bromoethyl and ethenyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
51664-47-2 |
|---|---|
Molecular Formula |
C8H14Br2Si |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
bis(2-bromoethyl)-bis(ethenyl)silane |
InChI |
InChI=1S/C8H14Br2Si/c1-3-11(4-2,7-5-9)8-6-10/h3-4H,1-2,5-8H2 |
InChI Key |
FYBFDYNFIJPJSE-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si](CCBr)(CCBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















